molecular formula C10H7Cl2F3O2 B14041970 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14041970
M. Wt: 287.06 g/mol
InChI Key: OKXZZAJRJKHTDT-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one is a chlorinated aromatic ketone of high interest in medicinal and organic chemistry research. This compound features a propan-2-one backbone substituted with chlorine at the 1-position and a 2-chloro-3-(trifluoromethoxy)phenyl group. The presence of both chlorine and the trifluoromethoxy group on the aromatic ring is strategically significant. Chlorine is a pivotal atom in medicinal chemistry, with over 250 FDA-approved drugs containing this halogen, and is known to influence a molecule's bioavailability, metabolic stability, and binding affinity through its steric and electronic properties . The trifluoromethoxy group, similar to the closely related trifluoromethylthio group, is a highly lipophilic and electron-withdrawing moiety that can dramatically enhance a compound's cell membrane permeability and overall metabolic stability, making it a valuable pharmacophore in drug design . This structural architecture makes it a versatile synthetic intermediate or building block for constructing more complex heterocyclic systems. Researchers primarily utilize this compound and its analogs as a key precursor in the synthesis of potential bioactive molecules, such as pyrazoles and other nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . Its potential mechanism of action in biological studies, inferred from related compounds, may involve interaction with enzyme active sites through halogen bonding, where the chlorine atom(s) act as electrophilic sites, or by modulating the electronic properties of a protein binding pocket via the strong electron-withdrawing effect of the -OCF3 group . This compound is intended for research applications only in chemistry and biology laboratories, strictly for use in non-clinical investigations. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.06 g/mol

IUPAC Name

1-chloro-1-[2-chloro-3-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H7Cl2F3O2/c1-5(16)8(11)6-3-2-4-7(9(6)12)17-10(13,14)15/h2-4,8H,1H3

InChI Key

OKXZZAJRJKHTDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Nucleophilic Substitution

The core preparation involves halogenation of a suitable precursor such as 1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one or related phenylpropanol derivatives. The halogenation is typically achieved using chlorinating agents like thionyl chloride (sulfur oxychloride), sulfuryl chloride, or concentrated hydrochloric acid under catalytic conditions.

A representative procedure adapted from related chloropropanone syntheses is as follows:

Step Reagents and Conditions Description
1 3-phenylpropanol derivative + Pyridine catalyst + Thionyl chloride (SOCl₂) Chlorine substitution reaction at 50–90 °C with dropwise addition of SOCl₂ under stirring. Pyridine acts as a catalyst to facilitate substitution and can be recovered as hydrochloride salt.
2 Cooling to 25 °C for crystallization Crude product is cooled to induce crystallization.
3 Neutralization with alkali solution (e.g., 15% NaOH) The supernatant liquid is neutralized to pH 7–7.5 to separate oil layer containing the product.
4 Vacuum distillation under reduced pressure (~ -0.098 MPa) Collection of the fraction boiling at 97–98 °C to isolate the pure chloropropanone product.

This method yields high purity (>99.8%) and high conversion rates (~95%) with minimal residual starting material (0.02%) as demonstrated in analogous chloropropane derivatives.

Specific Considerations for the Trifluoromethoxy Substituent

The trifluoromethoxy group (-OCF₃) is electron-withdrawing and sterically bulky, influencing reactivity. Its introduction is typically performed on the aromatic ring prior to chlorination of the side chain. The trifluoromethoxy group enhances lipophilicity and stability of the molecule, requiring careful control of reaction parameters to avoid side reactions.

Solvents and Catalysts

  • Common solvents: acetone, ethanol, or other polar aprotic solvents.
  • Catalysts: pyridine is widely used for chlorination reactions with thionyl chloride; zinc chloride or iron(III) chloride may be used when hydrochloric acid is the chlorinating agent.
  • Bases such as potassium carbonate are employed in nucleophilic substitution steps to maintain reaction pH and promote substitution.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Chlorinating agent Thionyl chloride (SOCl₂), sulfuryl chloride, or HCl SOCl₂ preferred for high conversion and catalyst recyclability
Catalyst Pyridine (4–6% molar ratio to substrate) Recyclable as pyridinium hydrochloride
Reaction temperature 50–90 °C Controlled to optimize substitution and minimize by-products
Reaction time ~30 minutes after chlorinating agent addition Ensures completion of substitution
Neutralization agent 15% NaOH aqueous solution Adjust pH to 7–7.5 for phase separation
Vacuum distillation pressure ~ -0.098 MPa Reduces boiling point for product isolation
Distillation temperature 97–98 °C Fraction collected corresponds to pure product
Product purity >99.8% Verified by chromatographic and spectroscopic methods
Yield ~95% High efficiency synthesis

Purification Techniques

Purification is crucial to obtain analytically pure 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one. Techniques include:

  • Crystallization from cooled reaction mixtures.
  • Neutralization and phase separation to remove acidic and aqueous impurities.
  • Multiple washes of the organic phase with water or alkali solutions.
  • Vacuum distillation to separate the product from residual solvents and side products.

Chromatographic methods such as column chromatography may be applied for further purification if necessary, especially when preparing material for sensitive applications like pharmaceutical research.

Summary of Research Findings

  • The chlorination of phenylpropanol derivatives using thionyl chloride and pyridine catalyst is a well-established, efficient method for preparing chloropropanones with high purity and yield.
  • The trifluoromethoxy substituent requires pre-installation on the aromatic ring due to its electronic effects.
  • Reaction parameters such as temperature, catalyst loading, and chlorinating agent stoichiometry critically influence the conversion rate and product purity.
  • The use of recyclable catalysts like pyridine hydrochloride reduces costs and environmental impact.
  • Vacuum distillation under reduced pressure is effective for isolating the target compound without thermal degradation.

Chemical Reactions Analysis

1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806708-09-7)

  • Molecular formula : C₁₁H₁₀ClF₃O₂S
  • Substituents : Methylthio (-SMe) at position 2, trifluoromethoxy (-OCF₃) at position 3.
  • Key differences : The methylthio group enhances lipophilicity and may alter metabolic stability compared to the chloro analog. This compound is also a pharmaceutical intermediate but has distinct reactivity due to sulfur’s nucleophilic character .

1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (CAS 1806461-83-5)

  • Molecular formula : C₁₁H₁₀ClF₃O₂S
  • Substituents : Methylthio (-SMe) at position 3, trifluoromethoxy (-OCF₃) at position 2.
  • Key differences : Swapped substituent positions may lead to variations in crystal packing and hydrogen-bonding patterns, affecting solubility and crystallinity .

Table 1: Structural Comparison of Positional Isomers

Compound Substituent Positions (Phenyl Ring) Key Functional Groups
Target compound 2-Cl, 3-OCF₃ Cl, OCF₃
CAS 1806708-09-7 2-SMe, 3-OCF₃ SMe, OCF₃
CAS 1806461-83-5 3-SMe, 2-OCF₃ SMe, OCF₃

Functional Group Variants

Hydrazinylidene Derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one)

  • Structure : Propan-2-one substituted with a hydrazinylidene group (-N=N-) and aryl substituents.
  • Key differences : The hydrazinylidene moiety introduces hydrogen-bonding capabilities (N–H⋯O interactions), enabling supramolecular aggregation . These compounds are intermediates for pyrazoles and heterocycles, unlike the target compound’s role as a direct API precursor .

Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one)

  • Structure : α,β-unsaturated ketone with aryl substituents.
  • Key differences: The conjugated enone system in chalcones enables UV absorption and radical scavenging activity, whereas the target compound’s saturated ketone backbone lacks such conjugation .

Table 2: Functional Group Impact on Reactivity

Compound Type Functional Groups Key Reactivity/Applications
Target compound Cl, OCF₃, propan-2-one Pharmaceutical intermediate (API synthesis)
Hydrazinylidene derivatives Hydrazinylidene, aryl groups Heterocycle synthesis, hydrogen bonding
Chalcones α,β-unsaturated ketone Antioxidant studies, UV applications

Physical and Spectral Properties

  • Boiling Points : The target compound’s predicted boiling point (~300°C) is higher than chalcone derivatives (e.g., ~250°C for 1-(4-chlorophenyl)propan-1-one) due to stronger intermolecular forces from halogenated substituents .
  • Hydrogen Bonding : Hydrazinylidene derivatives exhibit N–H⋯O interactions, forming crystalline chains, whereas the target compound’s halogenated phenyl group likely relies on van der Waals interactions .

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